molecular formula C6H5Na3O7 B12387764 trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate

trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate

Cat. No.: B12387764
M. Wt: 262.04 g/mol
InChI Key: HWMVXEKEEAIYGB-OIDPGGKBSA-K
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Description

Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate is a chemical compound that is a derivative of citric acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent, buffering agent, and emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate typically involves the neutralization of citric acid with sodium hydroxide. The reaction is carried out in an aqueous solution, where citric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the trisodium salt in a crystalline form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often subjected to further purification processes such as recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions. This chelating property is particularly useful in stabilizing various compounds and preventing oxidative degradation .

Comparison with Similar Compounds

Similar Compounds

    Trisodium citrate: Similar in structure but without the isotopic labeling.

    Disodium citrate: Contains two sodium ions instead of three.

    Monosodium citrate: Contains only one sodium ion.

Uniqueness

Trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and other specialized applications where isotopic differentiation is required .

Properties

Molecular Formula

C6H5Na3O7

Molecular Weight

262.04 g/mol

IUPAC Name

trisodium;1-hydroxy(2,3-13C2)propane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/i1+1,2+1,3+1,5+1;;;

InChI Key

HWMVXEKEEAIYGB-OIDPGGKBSA-K

Isomeric SMILES

[13CH2]([13CH](C(C(=O)[O-])O)[13C](=O)[O-])[13C](=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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